molecular formula C5H10ClN3O B14041525 (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride

Cat. No.: B14041525
M. Wt: 163.60 g/mol
InChI Key: VLOVDCIPZJBYDP-DFWYDOINSA-N
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Description

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amine group. Common synthetic routes may include:

  • Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
  • Use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate ring closure.

Industrial Production Methods: Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

  • Continuous flow chemistry techniques.
  • Use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction of the oxadiazole ring to form amines or other derivatives.

    Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

Major Products:

  • Oxadiazole N-oxides.
  • Reduced amine derivatives.
  • Substituted oxadiazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

  • Binding to active sites of enzymes, inhibiting or activating their function.
  • Interacting with cellular receptors, triggering signaling cascades.

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole derivatives with different substituents.
  • Other heterocyclic amines with similar structural features.

Comparison:

    Uniqueness: (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride may exhibit unique properties due to the specific arrangement of its functional groups, affecting its reactivity and biological activity.

    Advantages: Compared to other oxadiazole derivatives, it might offer improved stability, solubility, or selectivity in its applications.

Properties

Molecular Formula

C5H10ClN3O

Molecular Weight

163.60 g/mol

IUPAC Name

(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3;1H/t3-;/m0./s1

InChI Key

VLOVDCIPZJBYDP-DFWYDOINSA-N

Isomeric SMILES

CC1=NOC(=N1)[C@H](C)N.Cl

Canonical SMILES

CC1=NOC(=N1)C(C)N.Cl

Origin of Product

United States

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